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Compound of Interest

Compound Name: 1,1"-Sulfonyldiimidazole

Cat. No.: B1293689

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of aryl imidazolylsulfonates as effective electrophilic partners in Suzuki-Miyaura cross-coupling
reactions. The synthesis of these aryl imidazolylsulfonates is efficiently achieved from phenols
using the activating agent 1,1'-sulfonyldiimidazole. This methodology presents a practical and
economical alternative to the use of aryl triflates, offering improved stability and handling
properties.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis,
enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a
common motif in pharmaceuticals.[3] Traditionally, aryl halides and triflates have been
employed as electrophilic coupling partners. Aryl triflates, while highly reactive, often suffer
from instability and high cost.[1] Aryl imidazolylsulfonates have emerged as a compelling
alternative, demonstrating robust reactivity in palladium-catalyzed coupling reactions while
offering superior stability and ease of handling.[1][2]

The preparation of aryl imidazolylsulfonates is straightforward, involving the reaction of a
phenol with 1,1'-sulfonyldiimidazole in the presence of a mild base. This two-step sequence,
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where the imidazolylsulfonate is synthesized and then used in a subsequent cross-coupling
reaction, provides a versatile platform for the diversification of phenolic compounds.

Data Presentation
Table 1: Synthesis of Aryl Imidazolylsulfonates using
1,1'-Sulfonyldiimidazole

The following table summarizes the yields for the synthesis of various aryl imidazolylsulfonates
from the corresponding phenols using 1,1'-sulfonyldiimidazole and cesium carbonate in
tetrahydrofuran (THF) at room temperature.[1]

Entry Phenol Product Yield (%)

Phenyl
1 Phenol o >85
imidazolylsulfonate

4-Methoxyphenyl
2 4-Methoxyphenol o >85
imidazolylsulfonate

4-Chlorophenyl
3 4-Chlorophenol o >85
imidazolylsulfonate

1-Naphthyl
4 1-Naphthol o >85
imidazolylsulfonate

2-Methylphenyl
5 2-Methylphenol o >85
imidazolylsulfonate

4-Acetylphenyl
6 4-Acetylphenol o >85
imidazolylsulfonate

Table 2: Suzuki-Miyaura Coupling of Aryl
Imidazolylsulfonates with Arylboronic Acids

This table presents the yields of biaryl products from the palladium-catalyzed Suzuki-Miyaura
coupling of aryl imidazolylsulfonates with various arylboronic acids.[1]
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Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl
Imidazolylsulfonates

This protocol describes the optimized method for synthesizing aryl imidazolylsulfonates from
phenols using 1,1'-sulfonyldiimidazole.[1]

Materials:

o Substituted Phenol (1.0 equiv)
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e 1,1'-Sulfonyldiimidazole (1.1 equiv)

e Cesium Carbonate (Cs2COs3) (0.2 equiv)

e Anhydrous Tetrahydrofuran (THF)

e Round-bottom flask

e Magnetic stirrer

e Inert atmosphere (Nitrogen or Argon)

Procedure:

To a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv).
e Add anhydrous THF to dissolve the phenol.

 To the resulting solution, add 1,1'-sulfonyldiimidazole (1.1 equiv) and cesium carbonate
(0.2 equiv).

 Stir the reaction mixture at room temperature for 16 hours.
e Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired aryl
imidazolylsulfonate.

Protocol 2: General Procedure for the Suzuki-Miyaura
Cross-Coupling of Aryl Imidazolylsulfonates

This protocol outlines the general conditions for the palladium-catalyzed cross-coupling of aryl
imidazolylsulfonates with arylboronic acids.[1]
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Materials:

Aryl Imidazolylsulfonate (1.0 equiv)

Arylboronic Acid (1.5 equiv)

Palladium Catalyst (e.g., Pd(dppf)Clz, 2-5 mol%)

Base (e.g., KsPOa4, 3.0 equiv)

Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)

Schlenk tube or similar reaction vessel

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk tube under an inert atmosphere, add the aryl imidazolylsulfonate (1.0 equiv),
arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Clz, 2-5 mol%), and base (e.g.,
K3POa, 3.0 equiv).

Add the anhydrous solvent via syringe.

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three
freeze-pump-thaw cycles.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the
required time (monitored by TLC or LC-MS).

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove
the catalyst.

Wash the filtrate with water and brine.
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¢ Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

¢ Purify the crude product by column chromatography on silica gel to yield the desired biaryl
product.

Mandatory Visualizations
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Caption: Synthesis of Aryl Imidazolylsulfonate from Phenol.
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Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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